molecular formula C9H22OSi B103745 Trimethyl[(3-methylpentyl)oxy]silane CAS No. 17888-64-1

Trimethyl[(3-methylpentyl)oxy]silane

Cat. No.: B103745
CAS No.: 17888-64-1
M. Wt: 174.36 g/mol
InChI Key: HHESGRKZAWUAEQ-UHFFFAOYSA-N
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Description

Trimethyl[(3-methylpentyl)oxy]silane (CAS 17888-63-0) is an organosilicon compound with the molecular formula C₉H₂₂OSi (simplified as C₆H₁₂O₃Si in some notations ). Its structure features a trimethylsilyl group (-Si(CH₃)₃) linked to a 3-methylpentyloxy chain (-OCH(CH₃)(CH₂)₃CH₃). This compound is primarily used in organic synthesis as a protective group for alcohols or as a precursor in cross-coupling reactions due to its stability and ease of functionalization.

Properties

CAS No.

17888-64-1

Molecular Formula

C9H22OSi

Molecular Weight

174.36 g/mol

IUPAC Name

trimethyl(3-methylpentoxy)silane

InChI

InChI=1S/C9H22OSi/c1-6-9(2)7-8-10-11(3,4)5/h9H,6-8H2,1-5H3

InChI Key

HHESGRKZAWUAEQ-UHFFFAOYSA-N

SMILES

CCC(C)CCO[Si](C)(C)C

Canonical SMILES

CCC(C)CCO[Si](C)(C)C

Synonyms

Trimethyl[(3-methylpentyl)oxy]silane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkyl/Aryl Substituents

Trimethyl[(1-methylvinyl)oxy]silane (CAS not specified)
  • Structure : Contains a vinyl group (-CH=CH₂) instead of the branched pentyl chain.
  • Properties : Boiling point = 94°C, refractive index = 1.396, flash point = -1°C . Reacts slowly with moisture, making it suitable for moisture-sensitive applications.
  • Applications : Specialty silane for silicone modification and surface treatments.
(Z)-Trimethyl((3-phenyl-1-(thiophen-2-yl)prop-1-en-1-yl)oxy)silane (6m)
  • Structure: Aryl-substituted (thiophene and phenyl groups) enol ether silane.
  • Synthesis : 97% yield via flash column chromatography (toluene/dichloromethane) .
  • Reactivity: Enhanced stability due to aromatic conjugation, used in enone α-arylation reactions .
Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane (6n)
  • Structure: Conjugated enol ether with a phenyl group.
  • Synthesis : 37% yield from 4-phenyl-3-buten-2-one .
  • Applications : Intermediate in stereoselective synthesis of cyclic ketones.

Analogues with Longer or Fluorinated Chains

Trimethyl[(1-methylnonyl)oxy]silane
  • Structure: Extended alkyl chain (nonyl group).
  • Properties : Higher hydrophobicity (logP >3.417) compared to the pentyl variant .
  • Applications : Superior coupling agent for silicone rubber and coatings due to increased chain length .
Silane, [(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]trimethyl
  • Structure : Fully fluorinated heptyl chain.
  • Properties : Extreme hydrophobicity and chemical inertness.
  • Applications : Water-repellent coatings and fluoropolymer modifications .

Cyclic and Functionalized Derivatives

Trimethyl[[3-(trimethylsilyl)-1-cyclopenten-1-yl]oxy]silane
  • Structure : Cyclopentenyl ring with dual silyl groups.
  • Properties : Molecular weight = 228.48 g/mol, used in ring-opening metathesis polymerization (ROMP) .
(E)-Trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane
  • Structure: Iodo-substituted enol ether.
  • Applications : Key intermediate in prostaglandin synthesis (e.g., misoprostol) .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Properties/Applications Yield (Synthesis) Reference
Trimethyl[(3-methylpentyl)oxy]silane C₉H₂₂OSi 17888-63-0 logP = 3.417; intermediate in organic synthesis Not reported
(Z)-Trimethyl((3-phenyl-1-(thiophen-2-yl)prop-1-en-1-yl)oxy)silane C₁₆H₂₀OSiS Not provided High-yield (97%) enol ether for α-arylation 97%
Trimethyl[(1-methylnonyl)oxy]silane C₁₃H₃₀OSi Not provided Coupling agent for silicone rubber Not reported
[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]trimethylsilane C₁₀H₁₃F₁₂OSi Not provided Fluoropolymer modifications Not reported

Key Research Findings

  • Reactivity Trends : Branched alkyl silanes (e.g., 3-methylpentyl) exhibit slower hydrolysis than vinyl or aryl derivatives, making them preferable in aqueous environments .
  • Synthetic Efficiency : Aryl-substituted silanes (e.g., 6m) achieve higher yields (>95%) due to stabilized transition states in aryl migration reactions .
  • Functionalization Impact : Fluorinated chains enhance thermal stability and chemical resistance, while iodine substitution enables cross-coupling in pharmaceuticals .

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